2-Methyl-3-propylquinoxaline
Overview
Description
2-Methyl-3-propylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C12H14N2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions. One common method is the reaction of o-phenylenediamine with 1,2-diketones in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-propylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2-Methyl-3-propylquinoxaline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-propylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Lacks the propyl group, making it less hydrophobic.
3-Propylquinoxaline: Lacks the methyl group, affecting its electronic properties.
Uniqueness: 2-Methyl-3-propylquinoxaline is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .
Properties
IUPAC Name |
2-methyl-3-propylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h4-5,7-8H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMYNRELBSLKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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